molecular formula C11H17LiN5O12P3 B011146 alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt CAS No. 104809-20-3

alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt

Cat. No.: B011146
CAS No.: 104809-20-3
M. Wt: 511.2 g/mol
InChI Key: NVHVREPTGDOYIC-YCSZXMBFSA-M
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Description

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is a synthetic analog of adenosine triphosphate (ATP). This compound is known for its selective activation of P2X purinoceptor subtypes .

Biological Activity

Alpha, beta-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic analog of adenosine triphosphate (ATP) that has gained attention for its unique biological properties and applications in research. This compound is primarily recognized for its role as a potent agonist of P2 purinoceptors, particularly P2X receptor subtypes, which are involved in various physiological processes such as neurotransmission, muscle contraction, and inflammatory responses. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, pharmacological effects, and research applications.

Chemical Structure and Properties

α,β-MeATP is characterized by the substitution of the bridging oxygen atom between the alpha and beta phosphates with a methylene group. This modification enhances its stability against hydrolysis compared to ATP, making it a valuable tool in experimental settings. The molecular formula is C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of approximately 511.14 g/mol. It is soluble in water at concentrations up to 100 mg/mL.

The primary mechanism of action for α,β-MeATP involves its interaction with P2X purinoceptors. Upon binding to these receptors, which are ligand-gated ion channels, α,β-MeATP induces conformational changes that lead to the opening of ion channels. This process facilitates the influx of ions such as calcium and sodium into the cell, resulting in various cellular responses including:

  • Neurotransmission : Activation of P2X receptors in neurons enhances synaptic transmission.
  • Muscle Contraction : The compound can influence smooth muscle activity through receptor-mediated mechanisms.
  • Inflammatory Responses : By activating immune cells, α,β-MeATP plays a role in modulating inflammation.

Biological Activity and Effects

Research has demonstrated that α,β-MeATP exhibits diverse biological effects depending on the concentration and cell type:

  • Neuronal Activation : In studies involving dorsal root ganglion (DRG) neurons, α,β-MeATP was shown to activate small neurons more effectively than larger ones at specific concentrations (50 and 500 μM). This activation leads to increased cytosolic calcium levels and enhanced neuronal excitability .
  • Pain Modulation : The compound has been implicated in pain signaling pathways. For instance, its application can induce hypersensitivity in nociceptive pathways, suggesting a potential role in pain management strategies .
  • Cardiovascular Effects : Research indicates that α,β-MeATP can influence vascular smooth muscle contractility and endothelial function through purinergic signaling pathways.

Research Applications

α,β-MeATP has a wide range of applications in scientific research:

  • Purinergic Signaling Studies : It serves as a critical tool for investigating purinergic signaling pathways involved in various physiological processes.
  • Pharmacological Characterization : The compound is used to study the pharmacological properties of P2X receptors and their role in disease models.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting purinergic signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of α,β-MeATP better, it is useful to compare it with other related compounds:

Compound NameKey Features
Adenosine Triphosphate (ATP)Natural nucleotide; primary energy currency; less stable than analogs.
Alpha,beta-Methyleneadenosine 5'-triphosphate sodium saltSodium salt form; similar biological activity but different solubility characteristics.
Adenosine 5'-triphosphate-γ-thio (ATP-γ-S)Thioether analog; used in studies requiring stable phosphate transfer.

The methylene modification in α,β-MeATP provides enhanced stability and resistance to hydrolysis by ATPases compared to ATP itself.

Case Studies

  • Purinergic Signaling Between Neurons and Glial Cells :
    A study investigated how ganglionic purinergic signaling initiated by α,β-MeATP modulates neuronal activity. The results indicated that this compound significantly affects neuronal excitability and glial cell interactions within the dorsal root ganglion .
  • Pain Sensitivity Modulation :
    Another case study explored the effects of α,β-MeATP on pain sensitivity in animal models. The findings showed that repeated administration led to mechanical hypersensitivity without altering thermal sensitivity, highlighting its potential role in chronic pain conditions .

Properties

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVREPTGDOYIC-YCSZXMBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17LiN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635741
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-20-3
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,β-Methyleneadenosine 5'-triphosphate lithium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Unfortunately, the provided research excerpts do not contain the molecular formula and weight of AMP-CPP. Please refer to chemical databases or supplier information for this specific data.

ANone: The provided research excerpts do not include specific spectroscopic data for AMP-CPP.

A: The research excerpts primarily focus on AMP-CPP's biological activity and do not offer details about its material compatibility or stability in various conditions. As a non-hydrolyzable ATP analog, AMP-CPP is not expected to participate in catalytic reactions like ATP. Its primary application lies in studying and modulating ATP-dependent processes, particularly those involving P2 purinergic receptors. [, , , , , , ]

A: While the provided research excerpts don't explicitly mention computational studies on AMP-CPP, such techniques could be valuable. Researchers could utilize molecular docking simulations to investigate AMP-CPP's binding mode to various P2 receptor subtypes, comparing it to ATP and other analogs. Quantitative structure-activity relationship (QSAR) models could be developed to correlate AMP-CPP's structural features with its observed biological activity, guiding the design of novel P2 receptor modulators. []

A: While the provided excerpts don't offer a systematic SAR study, they highlight that modifications to the triphosphate chain significantly impact activity. For instance, replacing the oxygen between the β and γ phosphates with a methylene group (as in AMP-CPP) generally reduces potency compared to ATP or AMP-PNP (β,γ-imido ATP). [, , ] The excerpts also suggest that modifications at the 2' position of the adenosine moiety might influence activity, as 2-methylthio-ATP displays different effects compared to AMP-CPP at certain P2 receptors. [, , ]

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